5-(7-fluoroquinazolin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
5-(7-fluoroquinazolin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinazoline ring fused with a pyrrole ring. The presence of a fluorine atom at the 7th position of the quinazoline ring adds to its chemical uniqueness and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-fluoroquinazolin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can be achieved through several synthetic routes. One common method involves the cyclocondensation of 6-fluoroanthranilamide with acid chlorides or anhydrides . Another approach includes the reaction of 6-fluoroanthranilamide with aromatic or heterocyclic aldehydes . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(7-fluoroquinazolin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various quinazoline and pyrrole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
5-(7-fluoroquinazolin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(7-fluoroquinazolin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit CDK2/cyclin A2, which plays a role in cell cycle regulation . This inhibition can result in cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
5-(7-fluoroquinazolin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific structural features, such as the fluorine atom and the fused quinazoline-pyrrole ring system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-(7-fluoroquinazolin-4-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-19-14(21)10-5-20(6-11(10)15(19)22)13-9-3-2-8(16)4-12(9)17-7-18-13/h2-4,7,10-11H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGPYYZWKLQFRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)C3=NC=NC4=C3C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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